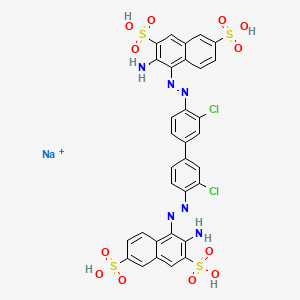
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N'-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- is a complex organic compound characterized by its unique structure and properties
Vorbereitungsmethoden
The synthesis of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- involves several steps, including the introduction of the triiodo groups and the formation of the carboxamide structure. The synthetic route typically starts with the iodination of a benzene derivative, followed by the introduction of the carboxamide groups through amide bond formation. The acetylation of the dihydroxypropylamine moiety is then carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triiodo groups can be reduced to form diiodo or monoiodo derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use as a diagnostic agent due to its triiodo substitution, which can enhance imaging contrast.
Industry: Utilized in the development of new materials with specific properties, such as high-density polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The triiodo groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. The hydroxyl and carboxamide groups can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- stands out due to its unique combination of functional groups and triiodo substitution. Similar compounds include:
1,3-Benzenedicarboxamide derivatives: These compounds may have different substituents on the benzene ring, affecting their reactivity and applications.
Triiodo-substituted compounds: These compounds share the triiodo substitution but may differ in their overall structure and functional groups. The uniqueness of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N’-bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2,4,6-triiodo- lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
88116-65-8 |
|---|---|
Molekularformel |
C21H30I3N3O11 |
Molekulargewicht |
881.2 g/mol |
IUPAC-Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C21H30I3N3O11/c1-10(35)27(2-11(36)3-28)17-15(23)12(18(37)25-20(4-29,5-30)6-31)14(22)13(16(17)24)19(38)26-21(7-32,8-33)9-34/h11,28-34,36H,2-9H2,1H3,(H,25,37)(H,26,38) |
InChI-Schlüssel |
RMMHSNXBYSVPIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)(CO)CO)I)C(=O)NC(CO)(CO)CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



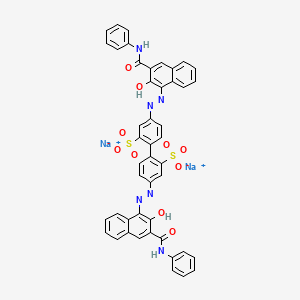
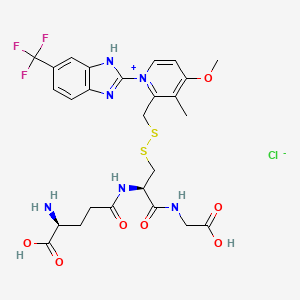


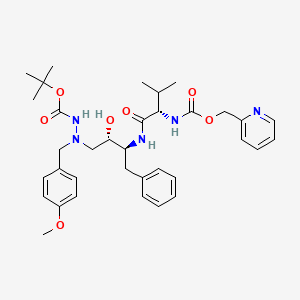


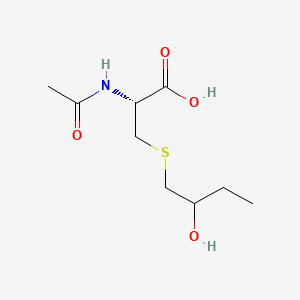
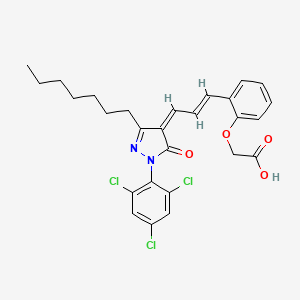

![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
